

Fmoc-d-met-opfp solid-phase peptide synthesis protocol

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Compound of Interest

Compound Name: *Fmoc-d-met-opfp*

CAS No.: 210473-10-2

Cat. No.: B3251638

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Application Note: High-Fidelity Incorporation of **Fmoc-D-Met-OPfp** in Solid-Phase Peptide Synthesis

Executive Summary

This technical guide details the protocol for utilizing **Fmoc-D-Met-OPfp** in Solid-Phase Peptide Synthesis (SPPS).[1] While modern SPPS often relies on in situ activation (e.g., HATU/DIPEA), the use of pre-activated pentafluorophenyl (OPfp) esters remains a critical strategy for incorporating sensitive residues like D-amino acids. OPfp esters offer a "base-free" or "low-base" coupling environment that significantly mitigates base-catalyzed racemization—a primary risk when handling D-isomers.[1] Furthermore, this guide addresses the critical downstream challenge of Methionine: the prevention of thioether oxidation to sulfoxide (Met(O)) during acidic cleavage, necessitating the use of high-scavenger "Reagent H" cocktails.

Chemical Logic & Mechanistic Insight

The Advantage of OPfp Esters

Fmoc-D-Met-OPfp is a stable, crystalline active ester. Unlike free acids (Fmoc-AA-OH) that require activation by uronium/phosphonium salts (which generate reactive OBt/OAt esters in situ), OPfp esters are pre-activated.[1]

- Mechanism: The electron-withdrawing pentafluorophenyl group makes the carbonyl carbon highly electrophilic, facilitating nucleophilic attack by the resin-bound amine.[2]
- Racemization Control: Standard activation (e.g., HBTU/DIPEA) requires tertiary bases that can abstract the

-proton of the amino acid, leading to racemization (conversion of D-Met to L-Met). OPfp coupling can proceed without base or with only catalytic amounts, preserving the D-configuration.

The Methionine Challenge: Oxidation

Methionine (Met) contains a thioether side chain susceptible to oxidation by reactive oxygen species or carbocations generated during TFA cleavage.[1]

- Side Reaction: Met

Met-Sulfoxide (Met(O)).[1]

- Solution: Standard scavengers (TIS/Water) are often insufficient.[1] We employ Reagent H, utilizing Iodide () and Dimethyl Sulfide (DMS) to reduce any formed sulfoxide back to Met in situ.[1]

Materials & Equipment

Reagent	Grade/Specification	Function
Fmoc-D-Met-OPfp	>99% ee, HPLC grade	Pre-activated building block.[1]
DMF	Anhydrous, amine-free	Solvent for coupling.[1]
HOBt (Anhydrous)	High Purity	Catalyst (accelerates OPfp coupling).[1]
Piperidine	20% v/v in DMF	Fmoc deprotection reagent.[1][3]
TFA	HPLC Grade	Cleavage acid.
Ammonium Iodide (NH I)	Solid	Reducing agent for Met(O).[1][4]
Dimethyl Sulfide (DMS)	Reagent Grade	Reducing agent/Scavenger.
1,2-Ethanedithiol (EDT)	Reagent Grade	Thiol scavenger (critical for Met).[1]

Experimental Protocol

Phase A: Resin Preparation & Fmoc Deprotection

Assumption: Starting with 0.1 mmol Rink Amide resin.[1]

- Swelling: Place resin in the reaction vessel. Add DMF (5 mL) and swell for 30 mins. Drain.
- Deprotection: Add 20% Piperidine/DMF (5 mL). Agitate for 5 mins. Drain. Repeat with fresh 20% Piperidine/DMF for 15 mins.
- Wash: Drain and wash resin with DMF (mL) to remove all traces of piperidine (crucial to prevent premature Fmoc removal of the incoming OPfp ester).[1]

Phase B: Coupling of Fmoc-D-Met-OPfp

Note: OPfp esters react slower than HATU-activated species.^[1] We add HOBt to catalyze the reaction via transesterification.

- Preparation:
 - Weigh **Fmoc-D-Met-OPfp** (3.0 equivalents relative to resin loading).^[1]
 - Weigh HOBt (3.0 equivalents).^[1]
 - Dissolve both in minimal DMF (approx. 2-3 mL for 0.1 mmol scale).
 - Critical: Do NOT add DIPEA unless the coupling proves sluggish. The system should remain near neutral/slightly acidic to prevent racemization.
- Coupling:
 - Add the dissolved mixture to the resin.^{[3][5][6][7][8]}
 - Agitate at room temperature for 2 to 4 hours. (OPfp esters require longer than the standard 30-60 min HATU cycles).^[1]
- Monitoring:
 - Perform a Kaiser Test (ninhydrin) on a few resin beads.^[1]
 - Colorless beads = Complete coupling.^[1]
 - Blue beads = Incomplete. If incomplete, re-couple using fresh reagents or add 1 eq. of DIPEA and react for 1 more hour.

Phase C: Cleavage & Isolation (The "Reagent H" Protocol)

Standard cleavage cocktails (e.g., Reagent K) may allow up to 15-50% Met oxidation.^[1] Use Reagent H for Met-containing peptides.

- Cocktail Preparation (Reagent H): Prepare fresh in a fume hood (stench hazard). Mix in the following order:

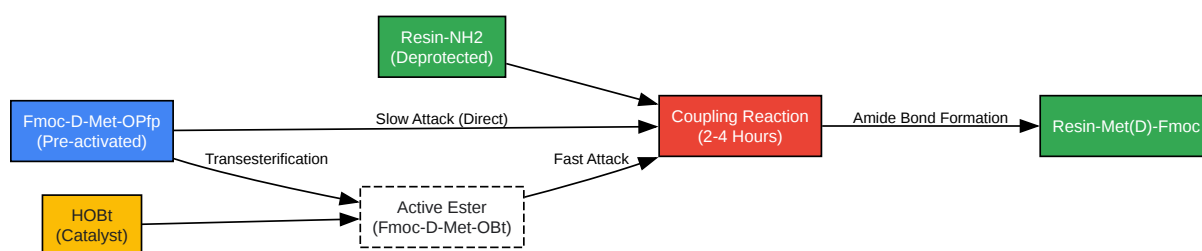
- TFA: 81%[\[1\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)
- Phenol: 5%[\[1\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)
- Thioanisole: 5%[\[1\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)
- 1,2-Ethanedithiol (EDT): 2.5%[\[1\]](#)[\[8\]](#)[\[10\]](#)
- Water: 3%[\[1\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)
- Dimethyl Sulfide (DMS): 2%[\[1\]](#)[\[8\]](#)[\[10\]](#)
- Ammonium Iodide ([\[1\]](#)
[\[4\]](#)[\[8\]](#)[\[10\]](#)[\[11\]](#)): 1.5%[\[1\]](#)[\[4\]](#)[\[8\]](#)[\[10\]](#)[\[11\]](#)
- Cleavage Reaction:
 - Wash resin with DCM ([\[1\]](#)
[\[4\]](#)[\[8\]](#)[\[10\]](#)[\[11\]](#)) to remove DMF.[\[1\]](#) Dry under Nitrogen.[\[1\]](#)
 - Add Reagent H (10 mL per gram of resin).[\[1\]](#)
 - Chill to 0°C for the first 15 mins, then warm to RT.
 - Agitate for 3 hours. (The presence of [\[1\]](#)
[\[4\]](#)[\[8\]](#)[\[10\]](#)[\[11\]](#) and DMS actively reduces any Met-sulfoxide formed).[\[4\]](#)
- Precipitation:
 - Filter resin and collect filtrate.[\[1\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)
 - Precipitate peptide into cold Diethyl Ether (-20°C).
 - Centrifuge, decant ether, and wash pellet [\[1\]](#)
[\[4\]](#)[\[8\]](#)[\[10\]](#)[\[11\]](#) with cold ether.

- Lyophilize from Water/Acetonitrile.[1]

Visualization & Workflows

Workflow 1: The OPfp Coupling Cycle

This diagram illustrates the specific "Base-Free" activation pathway utilized by OPfp esters compared to standard uronium activation.

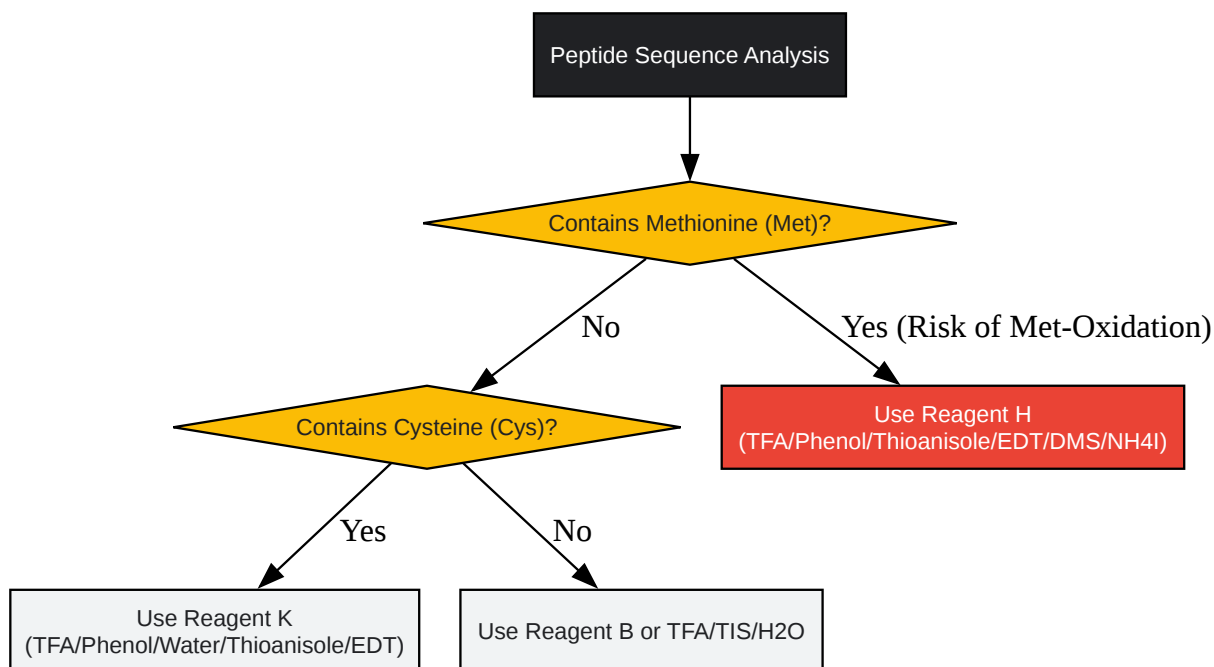


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Caption: Kinetic pathway of OPfp coupling. HOBt catalyzes the reaction by forming a highly reactive OBt ester in situ, accelerating coupling without external base.

Workflow 2: Cleavage Decision Tree (Met Protection)

A logical guide for selecting the correct cleavage cocktail to preserve Methionine integrity.



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Caption: Selection logic for cleavage cocktails. Reagent H is mandatory for sequences containing Methionine to prevent sulfoxide formation.

Troubleshooting & Optimization

Issue	Probable Cause	Corrective Action
Incomplete Coupling (Blue Kaiser)	OPfp esters are less reactive than HATU.	1. Extend reaction time to 4-6 hours.2. Add 1 eq. of DIPEA (carefully) to raise pH slightly.3. Re-couple using fresh reagents.
Racemization (D-Met L-Met)	High pH during coupling.[1]	Ensure no excess base was used. If DIPEA is necessary, use collidine (weaker base) instead.[1]
Met-Sulfoxide (+16 Da mass shift)	Oxidation during cleavage.[1][11]	Do not use standard TFA/TIS/Water. Switch to Reagent H containing and DMS.[1] Ensure reagents are fresh.
Precipitate in Coupling Vial	Low solubility of OPfp in pure DMF.[1]	Add a small amount of DCM or NMP to the coupling mixture to improve solubility.

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